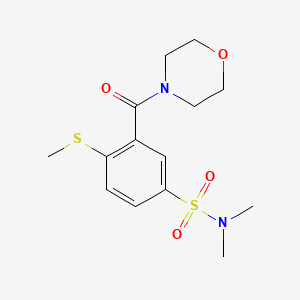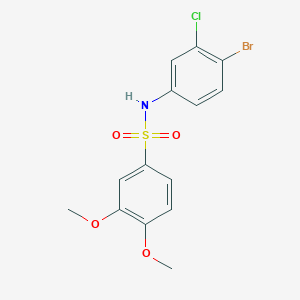![molecular formula C18H17N3O3 B4725512 2-(4-nitrophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile](/img/structure/B4725512.png)
2-(4-nitrophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile
Overview
Description
2-(4-nitrophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile, also known as NPFA, is a chemical compound that has been studied extensively for its potential pharmacological applications. It is a member of the acrylonitrile family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. Prostaglandins are signaling molecules that play a role in inflammation, pain, and fever. By inhibiting COX-2 activity, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. This compound has also been found to have anti-tumor effects in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-nitrophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile in lab experiments is its wide range of biological activities. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a versatile compound for studying various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been found to have toxic effects on liver and kidney function in animal models.
Future Directions
There are several future directions for research on 2-(4-nitrophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile. One area of research is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another area of research is the investigation of this compound's potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Scientific Research Applications
2-(4-nitrophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile has been studied extensively for its potential pharmacological applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(E)-2-(4-nitrophenyl)-3-(5-piperidin-1-ylfuran-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c19-13-15(14-4-6-16(7-5-14)21(22)23)12-17-8-9-18(24-17)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZKZRHUYMCDFZ-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-methyl-1H-indol-3-yl)-2-phenyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethanone](/img/structure/B4725446.png)
![4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4725452.png)
![3,3'-thiobis[N-(2-methoxyphenyl)propanamide]](/img/structure/B4725457.png)
![1-[2-(4-morpholinyl)ethyl]-3-(2-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4725462.png)
![2-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4725470.png)
![6-(2-furylmethyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4725473.png)


![2-(4-allyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4725493.png)
![4-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4725494.png)
![2-cyano-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4725510.png)
![1-[2-(2,3-dichlorophenoxy)propanoyl]-4-(2-furoyl)piperazine](/img/structure/B4725511.png)
![4-fluoro-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B4725518.png)